Olea europaea (olive) leaf extract

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Olea europaea (olive) leaf extract: is derived from the leaves of the olive tree, which is native to the Mediterranean region. The extract is rich in bioactive compounds, particularly oleuropein, which is known for its antioxidant, anti-inflammatory, and antimicrobial properties . Olive leaf extract has been used traditionally for its medicinal benefits and is now gaining scientific recognition for its potential health applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : Olive leaf extract is typically prepared through extraction methods using solvents such as ethanol, water, or hydroalcoholic mixtures . The leaves are dried and then subjected to extraction processes like Soxhlet extraction or microwave-assisted extraction . The choice of solvent and extraction method can significantly influence the yield and composition of the extract .

Industrial Production Methods: : Industrial production of olive leaf extract involves large-scale extraction processes. The dried leaves are often extracted using hydroalcoholic mixtures or ethyl acetate . The extract is then concentrated and purified to achieve the desired levels of bioactive compounds, particularly oleuropein . Advanced techniques like microwave-assisted extraction are also employed to enhance efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions: : Olive leaf extract undergoes various chemical reactions, including oxidation, reduction, and hydrolysis . Oleuropein, the major compound in the extract, can be hydrolyzed to produce hydroxytyrosol, which has potent antioxidant properties .

Common Reagents and Conditions: : Common reagents used in the reactions involving olive leaf extract include ethanol, water, and enzymes . The reactions are typically carried out under mild conditions to preserve the bioactive compounds .

Major Products Formed: : The major products formed from the reactions of olive leaf extract include hydroxytyrosol, oleuropein aglycone, and other phenolic compounds . These products contribute to the extract’s antioxidant and anti-inflammatory properties .

Wissenschaftliche Forschungsanwendungen

Chemistry: : In chemistry, olive leaf extract is studied for its antioxidant properties and its ability to scavenge free radicals . It is also used in the synthesis of bioactive compounds and as a natural preservative in food and cosmetic products .

Biology: : In biological research, olive leaf extract is investigated for its antimicrobial and antiviral activities . It has shown potential in inhibiting the growth of various pathogens, including bacteria and viruses .

Medicine: : Olive leaf extract is widely studied for its potential therapeutic applications in medicine. It has been shown to have antihypertensive, hypoglycemic, and cardioprotective effects . Research also suggests its potential in cancer treatment due to its antiproliferative and cytotoxic activities .

Industry: : In the industrial sector, olive leaf extract is used in the production of dietary supplements, functional foods, and cosmetics . Its antioxidant properties make it a valuable ingredient in preserving the quality and extending the shelf life of products .

Wirkmechanismus

The mechanism of action of olive leaf extract is primarily attributed to its high content of oleuropein and other phenolic compounds . These compounds exert their effects through various molecular pathways. Oleuropein, for instance, inhibits the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . It also modulates the expression of genes involved in inflammation and immune response . Additionally, oleuropein and its derivatives can interact with cell membranes, enhancing their stability and protecting against damage .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: : Olive leaf extract is often compared with other natural antioxidants like ascorbic acid (vitamin C) and α-tocopherol (vitamin E) . Other similar compounds include green tea extract, grape seed extract, and resveratrol .

Uniqueness: : What sets olive leaf extract apart is its high oleuropein content, which is not commonly found in other natural extracts . Oleuropein’s unique combination of antioxidant, anti-inflammatory, and antimicrobial properties makes olive leaf extract a versatile and potent bioactive compound .

Eigenschaften

CAS-Nummer |

8060-29-5 |

|---|---|

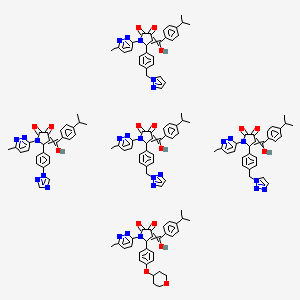

Molekularformel |

C142H134N26O17 |

Molekulargewicht |

2476.7 g/mol |

IUPAC-Name |

4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(oxan-4-yloxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(pyrazol-1-ylmethyl)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(triazol-1-ylmethyl)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(triazol-2-ylmethyl)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(1,2,4-triazol-1-yl)phenyl]pyrrolidine-2,3-dione |

InChI |

InChI=1S/C30H31N3O5.C29H27N5O3.2C28H26N6O3.C27H24N6O3/c1-18(2)20-5-7-22(8-6-20)28(34)26-27(33(30(36)29(26)35)25-13-4-19(3)31-32-25)21-9-11-23(12-10-21)38-24-14-16-37-17-15-24;1-18(2)21-10-12-23(13-11-21)27(35)25-26(22-8-6-20(7-9-22)17-33-16-4-15-30-33)34(29(37)28(25)36)24-14-5-19(3)31-32-24;1-17(2)20-9-11-22(12-10-20)26(35)24-25(21-7-5-19(6-8-21)16-33-15-14-29-32-33)34(28(37)27(24)36)23-13-4-18(3)30-31-23;1-17(2)20-9-11-22(12-10-20)26(35)24-25(21-7-5-19(6-8-21)16-33-29-14-15-30-33)34(28(37)27(24)36)23-13-4-18(3)31-32-23;1-16(2)18-5-7-20(8-6-18)25(34)23-24(19-9-11-21(12-10-19)32-15-28-14-29-32)33(27(36)26(23)35)22-13-4-17(3)30-31-22/h4-13,18,24,27,34H,14-17H2,1-3H3;4-16,18,26,35H,17H2,1-3H3;2*4-15,17,25,35H,16H2,1-3H3;4-16,24,34H,1-3H3 |

InChI-Schlüssel |

CNPGVIACQIHOGP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)CN5C=CC=N5.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)CN5C=CN=N5.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)CN5N=CC=N5.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)N5C=NC=N5.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)OC5CCOCC5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid](/img/structure/B13390478.png)

![1-(1-(1-Methylcyclooctyl)piperidin-4-yl)-2-(piperidin-3-yl)-1H-Benzo[d]imidazole trihydrochloride](/img/structure/B13390508.png)

![4-Nitrooxybutyl 2-acetamido-3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]sulfanylpropanoate](/img/structure/B13390518.png)

![(2R)-2-[(Methoxycarbonyl)amino]hexanoic acid](/img/structure/B13390522.png)

![(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B13390548.png)